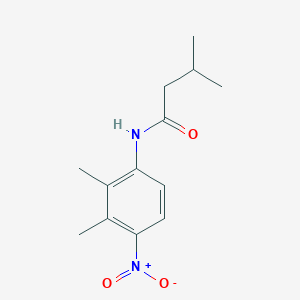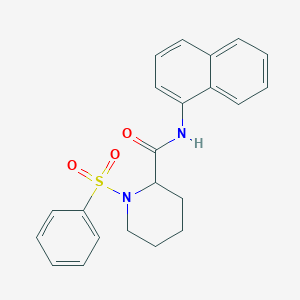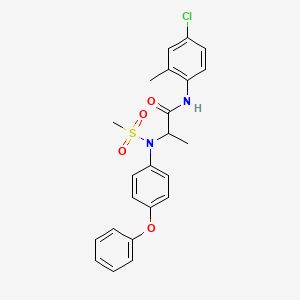
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide
描述
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and is available in various formulations such as tablets, capsules, injections, and topical gels. Diclofenac is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects.
作用机制
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins play a crucial role in inflammation, pain, and fever, and their inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects of Diclofenac.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, modulation of cytokine production, and reduction of oxidative stress. It has also been reported to have a protective effect on the gastrointestinal mucosa, which is often affected by long-term N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide use.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and availability in various formulations. However, its use in cell culture studies has been limited due to its cytotoxicity at high concentrations. Moreover, the variability in the response of different cell types to Diclofenac has been reported, which highlights the need for careful selection of the experimental model.
未来方向
Several future directions can be explored in the field of Diclofenac research, including the development of novel formulations with improved efficacy and safety profiles. Moreover, the investigation of Diclofenac's role in the prevention and treatment of various types of cancer is an exciting area of research. The identification of new targets and pathways involved in the pharmacological effects of Diclofenac can also lead to the development of new therapeutic strategies. Finally, the investigation of the potential adverse effects of Diclofenac on the environment and wildlife is an emerging area of research that requires further attention.
科学研究应用
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its role in the prevention of postoperative pain and inflammation. Moreover, Diclofenac has been shown to have anticancer properties, and several studies have reported its potential as an adjuvant therapy in cancer treatment.
属性
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)7-13(16)14-11-5-6-12(15(17)18)10(4)9(11)3/h5-6,8H,7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWMTFMCAHFDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4018646.png)

![6-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4018657.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018665.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide](/img/structure/B4018668.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4018675.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4018676.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)

![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-nitrophenyl acetate](/img/structure/B4018714.png)


![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)